2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is a complex organic compound that features a biphenyl core with an octyl chain and a pyridinyl ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid with 2-(pyridin-2-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyridinyl group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Pyridinyl N-oxide derivatives.
Reduction: 2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-methanol.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The pyridinyl group can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities or cellular processes. The biphenyl core can interact with hydrophobic regions of proteins or cell membranes, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)ethyl 4’-methyl[1,1’-biphenyl]-4-carboxylate
- 2-(Pyridin-2-yl)ethyl 4’-ethyl[1,1’-biphenyl]-4-carboxylate
- 2-(Pyridin-2-yl)ethyl 4’-propyl[1,1’-biphenyl]-4-carboxylate
Uniqueness
2-(Pyridin-2-yl)ethyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This makes it particularly useful in applications requiring amphiphilic molecules.
Properties
CAS No. |
920269-63-2 |
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Molecular Formula |
C28H33NO2 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-pyridin-2-ylethyl 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C28H33NO2/c1-2-3-4-5-6-7-10-23-12-14-24(15-13-23)25-16-18-26(19-17-25)28(30)31-22-20-27-11-8-9-21-29-27/h8-9,11-19,21H,2-7,10,20,22H2,1H3 |
InChI Key |
PIJDVMXGZMPQBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCC3=CC=CC=N3 |
Origin of Product |
United States |
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